6-Amino-3H-quinazolin-4-one
Overview
Description
6-Amino-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline ring system with an amino group at the 6th position and a carbonyl group at the 4th position.
Mechanism of Action
Target of Action
6-Amino-3H-quinazolin-4-one is a heterocyclic compound that exhibits a broad spectrum of biological activities . It has been found to have remarkable antibacterial activity against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli . It also shows potential as an inhibitor of Aurora A kinase, a protein that plays a crucial role in cell division .
Mode of Action
The mode of action of this compound involves its nucleophilic central amino group attacking the partially positively charged carbon atom in acetic acid and propionic acid, resulting in an acylation reaction . This interaction with its targets can lead to changes in the cellular environment, affecting the function and behavior of the cells.
Biochemical Pathways
It is known that quinazolinone derivatives can affect a wide range of biological processes, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory activities
Result of Action
The result of the action of this compound can vary depending on the specific target and the biological context. For example, when acting as an antibacterial agent, it can inhibit the growth of certain bacterial strains . When acting as an Aurora A kinase inhibitor, it can interfere with cell division, potentially leading to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy . Understanding these factors is crucial for optimizing the use of this compound in different therapeutic contexts.
Biochemical Analysis
Biochemical Properties
6-Amino-3H-quinazolin-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, quinazolinones have been found to inhibit histone deacetylase 6 (HDAC6), a key enzyme involved in cellular processes . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, some quinazolinone derivatives have shown potent antiproliferative activity in several tumor cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit HDAC6, which can lead to increased acetylation of α-tubulin, a key protein involved in cell structure and function .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that certain threshold effects can be observed, and high doses may lead to toxic or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its function. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can have effects on its activity or function. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3H-quinazolin-4-one typically involves a multi-step process. One common method starts with the condensation of anthranilic acid and formamide in a 1:3 ratio to form 3H-quinazolin-4-one. This intermediate is then nitrated to produce 6-nitro-3H-quinazolin-4-one, which is subsequently reduced using tin(II) chloride dihydrate (SnCl₂·2H₂O) to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3H-quinazolin-4-one undergoes various chemical reactions, including:
Acylation: The amino group at the 6th position can react with acyl chlorides or anhydrides to form acyl derivatives.
Reduction: The nitro group in the intermediate 6-nitro-3H-quinazolin-4-one can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Acylation: Acetic anhydride or propionic anhydride in the presence of a base such as pyridine.
Reduction: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Acylation: Acyl derivatives of this compound.
Reduction: this compound from 6-nitro-3H-quinazolin-4-one.
Substitution: Substituted quinazolinone derivatives.
Scientific Research Applications
6-Amino-3H-quinazolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-Nitro-3H-quinazolin-4-one: An intermediate in the synthesis of 6-Amino-3H-quinazolin-4-one.
4-Arylaminoquinazolines: Known for their anticancer properties.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
Uniqueness: this compound is unique due to its versatile reactivity and wide range of biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of diverse pharmacologically active compounds.
Properties
IUPAC Name |
6-amino-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,9H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIZCACENPZNCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40318959 | |
Record name | 6-Amino-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17329-31-6 | |
Record name | 6-Amino-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17329-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 338202 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17329-31-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.